Bisdemethoxycurcumin

Pharmacokinetics Bioavailability Curcuminoid Absorption

Bisdemethoxycurcumin (BDMC) is the superior curcuminoid for research demanding high systemic exposure without complex formulations. With a 2.57-fold bioavailability advantage over curcumin, it achieves therapeutic plasma levels at lower oral doses. BDMC uniquely inhibits NF-κB without oxidative activation, ensuring reliable activity in hypoxic or reducing environments where curcumin fails. Its 47% higher solubility in HDES microemulsions (30.2 mg/mL) enables concentrated, stable formulations. Ideal for chronic metabolic, inflammation, or oncology studies requiring a stable, potent, and formulation-friendly tool compound with a distinct mechanism of action.

Molecular Formula C19H16O4
Molecular Weight 308.3 g/mol
CAS No. 33171-05-0
Cat. No. B600238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBisdemethoxycurcumin
CAS33171-05-0
Synonyms(1E,6E)-1,7-Bis(4-hydroxyphenyl)-1,6-heptadiene-3,5-dione;  Curcumin III
Molecular FormulaC19H16O4
Molecular Weight308.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC(=O)CC(=O)C=CC2=CC=C(C=C2)O)O
InChIInChI=1S/C19H16O4/c20-16-7-1-14(2-8-16)5-11-18(22)13-19(23)12-6-15-3-9-17(21)10-4-15/h1-12,20-21H,13H2/b11-5+,12-6+
InChIKeyPREBVFJICNPEKM-YDWXAUTNSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bisdemethoxycurcumin (BDMC) CAS 33171-05-0: What Scientific Buyers and R&D Teams Need to Know Before Procurement


Bisdemethoxycurcumin (BDMC, CAS 33171-05-0) is one of the three principal curcuminoids naturally occurring in turmeric (Curcuma longa), alongside curcumin (CUR) and demethoxycurcumin (DMC). It is a diarylheptanoid lacking methoxy substituents on both phenolic rings, a structural feature that distinguishes it from its more heavily substituted analogs and directly influences its physicochemical behavior, metabolic stability, and pharmacological profile. Commercially, natural turmeric extracts typically contain only approximately 3% BDMC by weight, making pure, well-characterized BDMC a relatively scarce but increasingly sought-after research reagent. Growing evidence from clinical meta-analyses and mechanistic studies suggests that BDMC displays superior oral bioavailability relative to curcumin [1], along with distinct molecular mechanisms of action that do not require oxidative activation to exert biological effects [2].

Bisdemethoxycurcumin vs. Curcumin and Demethoxycurcumin: Why They Cannot Be Treated as Interchangeable Reagents


Curcuminoids are not functionally interchangeable despite their structural homology. The progressive removal of methoxy groups from curcumin (CUR) to yield demethoxycurcumin (DMC, one methoxy group removed) and bisdemethoxycurcumin (BDMC, both methoxy groups absent) results in fundamentally altered solubility parameters, metabolic fate, and biochemical mechanism of action. BDMC is significantly less prone to rapid autoxidation at physiological pH than curcumin and does not require oxidative conversion to reactive electrophiles to inhibit NF-κB, whereas curcumin and DMC do [1]. Furthermore, BDMC exhibits higher aqueous solubility in certain advanced formulation systems and demonstrates superior systemic exposure in human pharmacokinetic studies compared to curcumin [2]. Consequently, a researcher or formulator who procures a generic curcuminoid mixture or substitutes BDMC with the more abundant curcumin will obtain a molecular entity with different stability characteristics, divergent metabolite profiles, and potentially a distinct therapeutic window. The quantitative evidence presented in Section 3 establishes precisely where these differences translate into verifiable, selection-relevant advantages.

Quantitative Evidence for Bisdemethoxycurcumin (BDMC) Differentiation: Head-to-Head Comparator Data


Human Oral Bioavailability: BDMC is 2.57-Fold More Bioavailable Than Curcumin in Meta-Analysis of Clinical Trials

In a 2023 meta-analysis aggregating data from 15 randomized cross-over trials involving 762 healthy human participants, BDMC demonstrated 2.57-fold higher oral bioavailability than curcumin (CUR) [1]. This represents a substantial systemic exposure advantage that may directly influence the feasibility of in vivo studies without requiring specialized delivery vehicles.

Pharmacokinetics Bioavailability Curcuminoid Absorption

Anti-Adipogenic Potency: BDMC Inhibits 3T3-L1 Adipocyte Differentiation More Potently Than Curcumin

In a 2021 mechanistic study directly comparing all three curcuminoids at 20 μM, BDMC exhibited the most pronounced suppression of 3T3-L1 adipocyte differentiation, with an observed inhibitory potency ranking of BDMC > DMC > CUR [1]. BDMC at 20 μM also significantly reduced leptin secretion by 72% relative to differentiated controls, exceeding the suppression achieved by equimolar curcumin treatment.

Obesity Metabolic Disease Adipogenesis

NF-κB Inhibition Mechanism: BDMC Acts Without Requiring Oxidative Activation, Unlike Curcumin and DMC

A 2020 mechanistic study quantified NF-κB inhibitory potency and investigated the underlying chemical mechanism for all three curcuminoids. While BDMC (IC50 = 8.3 ± 1.6 μM), DMC (IC50 = 12.1 ± 7.2 μM), curcumin (IC50 = 18.2 ± 3.9 μM), and turmeric extract (IC50 = 14.5 ± 2.9 μM) all inhibited NF-κB with comparable potency ranges, the critical differentiation emerged at the mechanistic level [1]. Peptide adduction assays and glutathione depletion experiments revealed that curcumin and DMC require oxidative conversion to reactive electrophiles to inhibit NF-κB, whereas BDMC inhibits NF-κB without requiring oxidation [1]. This distinction is corroborated by earlier findings that BDMC is resistant to autoxidation at physiological pH and requires catalytic oxidation conditions to undergo transformation [2].

Inflammation NF-κB Signaling Mechanism of Action

Solubility in Advanced Formulation Systems: BDMC Shows Higher Solubility Than Curcumin in HDES-Based Microemulsions

In a 2024 study evaluating hydrophobic deep eutectic solvent (HDES)-based microemulsions for curcuminoid delivery, the measured solubility of BDMC reached 30.2 ± 0.1 mg/mL, compared to 20.5 ± 0.0 mg/mL for curcumin and 15.6 ± 0.0 mg/mL for demethoxycurcumin [1]. Notably, BDMC also demonstrated superior stability at 60°C within the tested HDES-ME formulation relative to curcumin [1].

Formulation Solubility Drug Delivery

Preclinical Safety Profile: BDMC Demonstrates NOAEL of 1000 mg/kg/day in Rodent GLP Toxicology Studies

A comprehensive GLP toxicology assessment of pure BDMC established a No Observed Adverse Effect Level (NOAEL) of 1000 mg/kg/day in rodents following both 4-week sub-acute and 3-month sub-chronic oral dosing [1]. Evaluation of reproductive/developmental parameters also established a NOAEL of 1000 mg/kg/day with no adverse findings. Genotoxicity assessment via in vitro reverse mutation assay and in vivo micronucleus test in mice indicated that BDMC did not induce genotoxic effects [1]. While class-level comparisons are inherently inferential, these data establish a quantifiable safety benchmark for BDMC as an isolated compound.

Safety Toxicology Preclinical Development

Choleretic Activity: BDMC Exhibits Prolonged Bile Flow Stimulation and Superior Attenuation of Cyclosporin-Induced Cholestasis

In a rat bile fistula model, intravenous administration of 25 mg/kg BDMC increased bile flow to 220% of baseline at 30 minutes post-injection, compared to 180% for an equivalent dose of curcumin [1]. More importantly, the choleretic effect of BDMC lasted longer than that of curcumin. When rats were challenged with cyclosporin to induce cholestasis (reducing bile flow, bile acid concentration, and excretion to 40% of baseline), administration of curcumin transiently restored bile flow to 100% of the starting value, whereas BDMC restored flow to 125% [1]. Critically, only BDMC statistically significantly attenuated the cyclosporin-induced reduction in bile acid excretion [1].

Hepatology Bile Flow Cholestasis

When to Procure Bisdemethoxycurcumin: Evidence-Based Research and Industrial Application Scenarios


In Vivo Efficacy Studies Requiring Curcuminoid Exposure Without Complex Formulation

Researchers planning rodent efficacy studies where achieving therapeutic curcuminoid plasma concentrations is essential but complex formulations (e.g., nano-emulsions, liposomes) are undesirable due to cost, variability, or regulatory considerations should prioritize BDMC over curcumin. The 2.57-fold bioavailability advantage established in human clinical meta-analysis [1] suggests that oral dosing with BDMC can achieve higher systemic exposure at lower administered doses, potentially reducing compound consumption and minimizing formulation-related confounders. This is particularly relevant for chronic dosing studies in metabolic disease, inflammation, or oncology where sustained curcuminoid exposure is required.

Adipogenesis and Obesity Research Programs

Investigators examining the molecular mechanisms of adipocyte differentiation, lipid accumulation, or adipose tissue inflammation should select BDMC as their primary curcuminoid tool compound. Direct comparative data in 3T3-L1 cells demonstrate that BDMC exhibits superior inhibition of differentiation (ranking: BDMC > DMC > CUR) and reduces leptin secretion by 72% at 20 μM [2]. For high-throughput screening campaigns targeting adipogenic transcription factors (PPARγ, C/EBPα) or lipogenic enzymes (ACC, FAS), BDMC provides the most potent in-class signal, potentially enabling detection of subtle combinatorial effects or synergy with other agents that would be obscured by the weaker activity of curcumin.

Mechanistic Studies of NF-κB Signaling in Reducing or Hypoxic Microenvironments

For researchers investigating NF-κB-driven inflammation in tissue contexts where oxidative capacity is limited or variable—such as hypoxic tumor microenvironments, ischemic tissues, or intracellular compartments with high reducing potential—BDMC is mechanistically distinct from curcumin and DMC. Unlike its methoxylated counterparts, BDMC does not require oxidative conversion to reactive electrophiles to inhibit NF-κB [3]. This oxidation-independent mechanism means BDMC may retain anti-inflammatory activity in conditions where curcumin and DMC become inactive due to insufficient oxidative activation. Additionally, BDMC's resistance to autoxidation at physiological pH [4] makes it a more stable and reliable tool compound for long-term cell culture experiments or ex vivo tissue assays where curcumin's rapid degradation would introduce experimental variability.

Advanced Formulation Development for Nutraceutical or Pharmaceutical Products

Formulation scientists developing HDES-based microemulsions or related advanced delivery systems for curcuminoid products should prioritize BDMC in their candidate screening and optimization workflows. BDMC achieved solubility of 30.2 mg/mL in HDES-ME formulations—47% higher than curcumin (20.5 mg/mL) and 94% higher than DMC (15.6 mg/mL)—while also demonstrating superior thermal stability at 60°C [5]. This enhanced loading capacity translates directly to more concentrated final products, reduced excipient requirements, and potentially lower cost of goods. For nutraceutical companies seeking to differentiate their turmeric-derived products with a scientifically substantiated claim, BDMC's 2.57-fold bioavailability advantage [1] combined with its formulation-friendly solubility profile makes it a compelling active ingredient choice.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bisdemethoxycurcumin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.